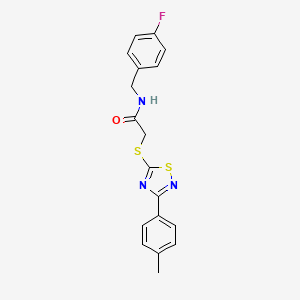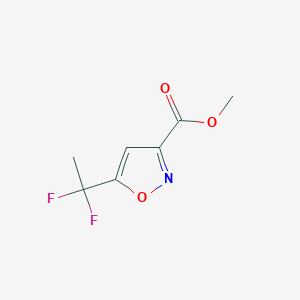
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, also known as DFE-MOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazole family and has a molecular formula of C7H7F2NO3. DFE-MOC is a colorless liquid that is soluble in organic solvents and has a boiling point of 199-201°C.
Wirkmechanismus
The exact mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus. In addition, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to reduce inflammation in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may have potential for use in humans. However, one limitation of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate and its effects on various signaling pathways. Finally, there is potential for the development of new derivatives of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate with improved solubility and bioavailability.
Synthesemethoden
The synthesis of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with 1,1-difluoroethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification process and yields Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate as the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor and antiviral properties, making it a promising candidate for cancer and viral disease research. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to exhibit anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
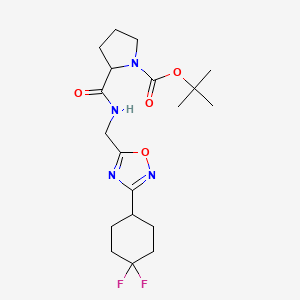
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
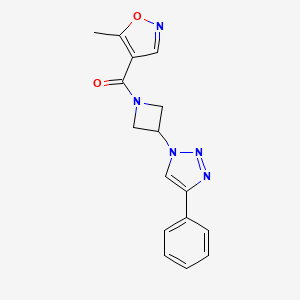
![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)
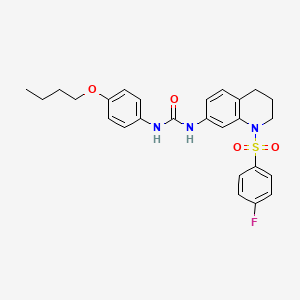
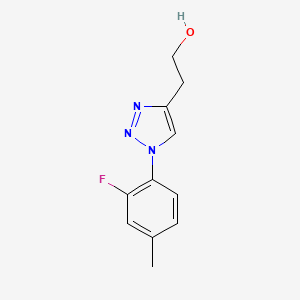
![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
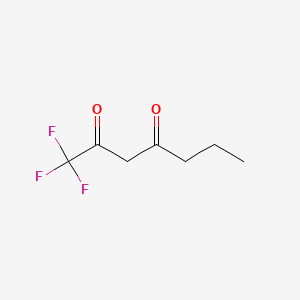
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
